8-(3-chlorophenyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
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Overview
Description
8-(3-chlorophenyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a complex organic compound that belongs to the class of pyrazoloquinazolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-chlorophenyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazoloquinazoline core: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of the 3-chlorophenyl, methoxymethyl, and 4-methoxyphenyl groups through substitution reactions.
Final assembly: Coupling of the functionalized intermediates under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of catalysts, solvents, and reaction conditions that maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxymethyl group.
Reduction: Reduction reactions could target the aromatic rings or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution reagents: Such as halogens, alkylating agents, or nucleophiles like amines.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific biological pathways.
Biology: As a tool for studying cellular processes and molecular interactions.
Industry: In the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may bind to enzymes, receptors, or other proteins, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar compounds might include other pyrazoloquinazolines with different substituents. The uniqueness of 8-(3-chlorophenyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one could lie in its specific substitution pattern, which may confer unique biological activities or chemical properties.
List of Similar Compounds
- 8-(3-chlorophenyl)-2-(methyl)-3-(4-methoxyphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
- 8-(3-fluorophenyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
- 8-(3-chlorophenyl)-2-(methoxymethyl)-3-(4-hydroxyphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
Properties
Molecular Formula |
C25H22ClN3O3 |
---|---|
Molecular Weight |
447.9 g/mol |
IUPAC Name |
8-(3-chlorophenyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one |
InChI |
InChI=1S/C25H22ClN3O3/c1-31-14-21-24(15-6-8-19(32-2)9-7-15)25-27-13-20-22(29(25)28-21)11-17(12-23(20)30)16-4-3-5-18(26)10-16/h3-10,13,17H,11-12,14H2,1-2H3 |
InChI Key |
XXPNULXAIFBYAU-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)OC)C(=O)CC(C3)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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